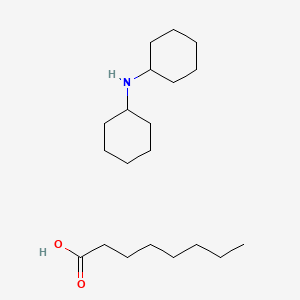

Dicyclohexylamine octanoate

Description

Dicyclohexylamine octanoate is an octanoic acid salt derived from dicyclohexylamine (CAS 101-83-7), a secondary amine with two cyclohexyl groups . The octanoate moiety (C₈H₁₅O₂⁻) likely enhances its solubility and interfacial activity, making it relevant in industrial formulations.

Properties

CAS No. |

90480-53-8 |

|---|---|

Molecular Formula |

C20H39NO2 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;octanoic acid |

InChI |

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |

InChI Key |

HFNYKMJSBDPKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Related CAS |

15816-71-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound back to its amine or alcohol derivatives.

Substitution: The octanoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Dicyclohexylamine octanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of corrosion inhibitors, polymer additives, and other industrial chemicals

Mechanism of Action

The mechanism of action of dicyclohexylamine octanoate involves its interaction with specific molecular targets and pathways. For instance, in corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Microbial Interactions

- Ethyl octanoate production correlates strongly with microbial activity. For example: M. litorale (bacteria) and P. membranifaciens (yeast) show high correlations (|ρ| > 0.7) with ethyl octanoate in fermented systems . In sourdough, ethyl octanoate arises from yeast metabolism during fermentation, alongside other volatiles like acetic acid and 3-methylbutanal .

Thermal and Chemical Stability

Biological Activity

Dicyclohexylamine octanoate is a compound formed from the reaction between dicyclohexylamine, a secondary amine, and octanoic acid, a fatty acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₅N

- Appearance : Colorless to pale yellow liquid with a characteristic amine odor.

- Functional Groups : Contains both an amine and an ester functional group, which contribute to its biological properties.

This compound exhibits its biological effects primarily through interactions with cellular membranes and molecular targets. The octanoate moiety enhances lipid solubility, which can affect membrane permeability and facilitate the compound's entry into cells. The amine group may interact with various receptors or enzymes, modulating their activity.

Key Mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms, likely due to its ability to disrupt microbial membranes.

- Corrosion Inhibition : In industrial applications, it forms protective layers on metal surfaces, preventing oxidation and degradation.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that it can inhibit the growth of several pathogenic microorganisms.

These results suggest that this compound may be effective against both bacterial and fungal strains.

Toxicity and Safety Profile

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Dicyclohexylamine itself can cause irritation upon skin contact and may lead to systemic effects such as nausea and respiratory issues when ingested. Therefore, safety assessments are critical for any therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of microbial growth, particularly against Micrococcus luteus, highlighting its potential as a natural preservative in food products . -

Industrial Application as a Corrosion Inhibitor :

Research demonstrated that this compound effectively inhibited corrosion in metal surfaces exposed to aggressive environments. The compound's ability to form a protective barrier was quantified through electrochemical measurements . -

Potential in Drug Delivery Systems :

Ongoing research is exploring the use of this compound in drug delivery systems due to its surfactant properties. Its ability to enhance the solubility and bioavailability of poorly soluble drugs is under investigation .

Q & A

Basic: What safety protocols are essential when handling dicyclohexylamine octanoate in laboratory settings?

This compound requires stringent safety measures due to its acute toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Tightly fitting safety goggles, nitrile gloves, and chemical-resistant lab coats. Gloves must be inspected for integrity before use and removed without touching outer surfaces to prevent contamination .

- Ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of vapors or aerosols .

- Decontamination: Immediately wash skin with water for 15+ minutes upon contact. For accidental ingestion, seek medical attention and provide Safety Data Sheet (SDS) details .

- Waste Disposal: Follow institutional guidelines for hazardous waste, as dicyclohexylamine derivatives are air-sensitive and reactive .

Basic: Which analytical methods are validated for quantifying octanoate derivatives in complex matrices?

Gas chromatography–mass spectrometry (GC-MS) with derivatization is the gold standard. Key steps include:

- Derivatization: Use isobutyl esterification instead of methylation to improve sensitivity. Isobutyl esters yield higher-abundance mass fragments (e.g., m/z 127.1 and 145.1), reducing the lower limit of quantification (LLOQ) to 0.43 μM .

- Isotopic Enrichment Analysis: For stable isotope studies (e.g., 13C-labeled octanoate), select specific ion fragments (e.g., m/z 131.1 for 13C4-octanoate) to avoid baseline interference in chromatograms .

- Validation: Ensure linearity, precision, and recovery rates using spiked plasma or tissue samples .

Advanced: How can researchers resolve discrepancies in octanoate enrichment between dietary intake and plasma levels during isotopic tracer studies?

Contradictions often arise from endogenous lipid synthesis. Methodological solutions include:

- Controlled Substrate Infusion: Administer a priming dose followed by continuous infusion to achieve steady-state enrichment (~120–180 minutes) and minimize background noise from unlabeled substrates .

- Dietary Controls: Restrict carbohydrate intake during experiments to suppress lipogenesis from glucose, a major source of unlabeled octanoate .

- Data Normalization: Compare enrichment ratios (e.g., labeled vs. unlabeled octanoate) rather than absolute concentrations to account for metabolic variability .

Advanced: What experimental design considerations improve acyl-CoA synthetase activity assays using octanoate as a substrate?

Octanoate’s high solubility complicates kinetic measurements. Optimize assays by:

- Mutant Enzymes: Use FadD mutants (e.g., E. coli ΔfadR) with enhanced substrate specificity for medium-chain fatty acids. These mutants reduce background activity and improve Michaelis–Menten curve fitting .

- Substrate Preparation: Pre-saturate octanoate in assay buffers to minimize solubility-driven variability. Monitor AMP production as a secondary readout to cross-validate acyl-CoA synthesis rates .

- Negative Controls: Include oleate or decanoate in parallel assays to confirm octanoate-specific activity .

Advanced: How should researchers address contradictory data in octanoate oxidation studies using liver suspensions?

Non-additive oxygen uptake or inconsistent substrate disappearance can invalidate results. Mitigate errors by:

- Validating Additivity: Confirm that oxygen consumption rates for octanoate and co-substrates (e.g., fumarate) are additive. Discard experiments showing non-linear summation .

- Direct Substrate Quantification: Supplement polarographic data with direct measurements of octanoate disappearance via distillation and titration, despite higher error margins .

- Replication: Perform triplicate assays with fresh liver suspensions to control for tissue degradation artifacts .

Advanced: What synthetic strategies optimize the production of this compound for research-grade purity?

- Precursor Selection: Synthesize dicyclohexylamine via cyclohexanone and cyclohexylamine condensation, followed by octanoate esterification under anhydrous conditions .

- Purification: Use fractional distillation (BP: ~256°C) and nitrogen storage to prevent amine oxidation .

- Purity Validation: Characterize via NMR (amine proton integration) and GC-MS to detect residual solvents or byproducts .

Basic: How can researchers mitigate interference in GC-MS analysis of octanoate derivatives?

- Column Selection: Use polar capillary columns (e.g., DB-WAX) to separate octanoate esters from co-eluting compounds .

- Ion Monitoring: Avoid low-specificity fragments (e.g., m/z < 100). Prioritize high-mass ions like m/z 127.1 for octanoate isobutyl ester .

- Sample Preparation: Pre-treat biological samples with solid-phase extraction (SPE) to remove lipids and proteins .

Advanced: What mechanistic insights explain octanoate’s role in liver metabolic flux studies?

- Portal Transport: Orally administered 13C-octanoate is rapidly absorbed via the portal vein, making it a reliable tracer for hepatic β-oxidation .

- Breath Test Correlation: Measure 13CO2 exhalation to quantify octanoate oxidation rates. These correlate with hepatic steatosis regression and improved glucose metabolism in NASH models .

- Kinetic Modeling: Use compartmental models to distinguish dietary vs. endogenous octanoate pools, adjusting for isotopic dilution effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.